molecular formula C13H10FNO2 B12088726 2-(3-Fluorobenzyl)isonicotinic acid

2-(3-Fluorobenzyl)isonicotinic acid

Cat. No.: B12088726
M. Wt: 231.22 g/mol
InChI Key: MZUWYOBIORRSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzyl)isonicotinic acid is a synthetic intermediate and potential scaffold in medicinal chemistry, particularly in the development of novel therapeutics. Its structure incorporates an isonicotinic acid core, a pyridine carboxylic acid isomer recognized as a privileged structure in drug design . This core is found in numerous approved pharmaceuticals, such as the anti-tuberculosis drug isoniazid, and is valued for its ability to facilitate π-π stacking and hydrogen bond interactions with biological targets due to the electron-deficient aromatic ring and the metal-coordinating carboxylic acid group . The addition of a 3-fluorobenzyl group at the 2-position of the pyridine ring is a strategic modification. Research on analogous compounds, specifically N6-benzyladenosine derivatives, has demonstrated that introducing a fluorine atom onto the benzyl ring can significantly influence the compound's biological activity and cytotoxicity profile . The presence of the fluorine atom, an electron-withdrawing substituent, can enhance metabolic stability and binding affinity, making it a critical feature in optimizing lead compounds . This compound is of high interest in several research areas, including the synthesis of more complex chemical entities and as a building block for potential enzyme inhibitors. Its value is strictly for use in laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-8-10(13(16)17)4-5-15-12/h1-6,8H,7H2,(H,16,17)

InChI Key

MZUWYOBIORRSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 3 Fluorobenzyl Isonicotinic Acid

De Novo Synthesis Approaches to the Isonicotinic Acid Core

The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a fundamental building block. A primary industrial method for its synthesis involves the oxidation of 4-methylpyridine (B42270) (gamma-picoline). chemicalbook.comgoogle.com This process typically employs strong oxidizing agents. One established method is the continuous oxidation using vanadium pentoxide as a catalyst, which can yield isonicotinic acid with a purity exceeding 95%. chemicalbook.com Another approach involves heating a mixture of picolines with a strongly acidic oxidizing agent at temperatures between 100°C and 145°C. google.com More contemporary methods have utilized ozone in the presence of catalysts like manganese(II) acetate (B1210297) in an acidic medium to achieve high yields of the carboxylic acid. chemicalbook.com The hydrolysis of 4-cyanopyridine (B195900) or isonicotinamide (B137802) also serves as a viable route to the isonicotinic acid core. chemicalbook.com

Installation of the 3-Fluorobenzyl Moiety at the Pyridine (B92270) C2 Position

Attaching the 3-fluorobenzyl group specifically at the C2 position of the pyridine ring is a critical step that requires precise control of regioselectivity. This is typically achieved through modern carbon-carbon bond-forming reactions coupled with strategies to direct the substitution to the desired position.

The formation of the carbon-carbon bond between the pyridine ring and the benzyl (B1604629) group is a key transformation. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net For instance, a pre-functionalized pyridine, such as a 2-halopyridine, can be coupled with a 3-fluorobenzyl organometallic reagent. Alternatively, reactions involving N-tosylhydrazones and benzyl halides under palladium catalysis can afford substituted olefins, which could be conceptually adapted for such syntheses. researchgate.net

Cross-dehydrogenative coupling (CDC) presents another modern approach, enabling the formation of a C-C bond directly from two C-H bonds under oxidative conditions. pitt.edu This avoids the need for pre-functionalization of the coupling partners. For example, various 2-aryl pyridines have been successfully coupled with cycloalkanes, although challenges like overalkylation and the formation of isomeric mixtures can arise. pitt.edu

Achieving regioselectivity at the C2 position of the pyridine ring is often challenging due to the electronic nature of the heterocycle. Several strategies have been developed to overcome this. One of the most effective methods involves the use of pyridine N-oxides. The N-oxide activates the C2 and C6 positions towards nucleophilic attack and can act as a directing group, making it a powerful approach for synthesizing C2-functionalized pyridines under mild conditions. researchgate.net

Direct C-H functionalization is an atom-economical strategy that has seen significant advancements. researchgate.net For instance, rhodium-aluminum complex catalysis has been developed for the C2-selective silylation of pyridines. rsc.org This method relies on the coordination of the pyridine to a Lewis-acidic aluminum center, which positions the C2 C-H bond for activation by the rhodium center. rsc.org The resulting 2-silylpyridine can then be converted into other functional groups. rsc.org While many C-H functionalization reactions target the C2 position, controlling selectivity remains a key challenge, often influenced by the steric and electronic properties of the substrate. researchgate.neteurekaselect.com

Derivatization Strategies for Structural Elaboration

The carboxylic acid functional group of 2-(3-Fluorobenzyl)isonicotinic acid is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The carboxyl group can be readily converted into esters, amides, and hydrazides through standard organic reactions.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). For example, reacting an isonicotinic acid derivative with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. acs.org

Amides: Amide formation involves activating the carboxylic acid, often by converting it to an acyl chloride with a reagent like thionyl chloride, followed by reaction with an amine. icdst.org

Hydrazides: The most common route to hydrazides is through the hydrazinolysis of an ester. The corresponding ester of this compound can be refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) to produce the key intermediate, this compound hydrazide. acs.org This hydrazide is analogous to the well-known antitubercular drug Isoniazid (B1672263) (isonicotinic acid hydrazide). nih.govresearchgate.net

A series of isonicotinic acid hydrazide derivatives can be synthesized by condensing the hydrazide with various aldehydes or ketones to form hydrazones. researchgate.netrsyn.org

Table 1: Synthesis of Isonicotinic Acid Hydrazide Derivatives

Starting MaterialReagentProductReference
p-Toluic acid1. Methanol, H₂SO₄ 2. Hydrazine monohydratep-Toluic acid acyl hydrazide acs.org
Isonicotinic acid hydrazideSubstituted benzaldehyde(E)-N'-(substituted-benzylidene)isonicotinohydrazide researchgate.net
Isonicotinic acid1. Thionyl chloride, Ethanol 2. Hydrazine hydrateIsonicotinic acid hydrazide researchgate.net

The this compound hydrazide intermediate is a valuable precursor for synthesizing five-membered heterocyclic rings through cyclocondensation reactions.

1,3,4-Oxadiazoles: These heterocycles can be formed from the acid hydrazide through several routes. One common method involves the oxidative cyclization of N-acylhydrazones, which are formed by reacting the acid hydrazide with an aldehyde. researchgate.netnih.gov Another approach is the dehydrative cyclization of 1,2-diacylhydrazines using reagents like phosphorus oxychloride. nih.gov A direct, one-pot synthesis can couple acyl hydrazides with α-bromo nitroalkanes to yield 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org

4-Thiazolidinones: These derivatives are typically synthesized from Schiff bases (hydrazones) derived from the acid hydrazide. The cyclocondensation is achieved by reacting the hydrazone with a sulfur-containing reagent like thioglycolic acid or thiomalic acid. researchgate.nettandfonline.comtandfonline.com Green chemistry approaches for this synthesis utilize methods like sonication or stirring with molecular sieves to improve yields and reduce reaction times compared to conventional methods that require Dean-Stark apparatuses. tandfonline.comtandfonline.com

Table 2: Cyclocondensation Reactions of Isonicotinic Acid Hydrazide Derivatives

Starting Hydrazone/HydrazideReagent(s)Product HeterocycleReference
IsonicotinohydrazonesThioglycolic acid, ZnCl₂N-(2-aryl-4-oxothiazolidin-3-yl)isonicotinamide tandfonline.comtandfonline.com
IsonicotinohydrazonesThiomalic acid2-(2-(substituted phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl)acetic acid researchgate.net
IsonicotinohydrazonesLead oxide or Ferric chloride2-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazole researchgate.net
Isonicotinic acid hydrazideβ-benzoyl propionic acid, POCl₃1,3,4-Oxadiazole derivative nih.gov
IsonicotinohydrazonesChloroacetyl chloride, TriethylamineAzetidin-2-one derivative researchgate.net

Ligand Synthesis for Metal Complexation Pathways

This compound and its derivatives are versatile ligands in coordination chemistry. The presence of the carboxylic acid group and the pyridine nitrogen atom allows for various coordination modes with metal ions. The synthesis of these ligands is often tailored to enhance their coordinating ability and to study the properties of the resulting metal complexes.

One common approach involves the conversion of the carboxylic acid to a hydrazide. This transformation is typically achieved by reacting the corresponding ester of this compound with hydrazine hydrate. The resulting isonicotinic acid hydrazide can then be further reacted with various aldehydes or ketones to form Schiff base ligands. These Schiff bases offer multiple coordination sites and can form stable complexes with a range of transition metals.

For instance, the general procedure for synthesizing isonicotinic acid hydrazides involves refluxing the ethyl or methyl ester of the acid with hydrazine hydrate in a suitable solvent like ethanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid.

Furthermore, these hydrazide derivatives can serve as precursors for the synthesis of more complex ligands, such as those incorporating pyrazole (B372694) or other heterocyclic moieties. These modifications can influence the electronic and steric properties of the ligand, thereby affecting the geometry and reactivity of the metal complexes formed. The synthesis of such elaborate ligands often involves multi-step reactions, starting from the basic this compound framework.

The coordination chemistry of isonicotinic acid derivatives has been extensively studied. For example, isonicotinic acid itself has been shown to coordinate to metal ions like Co(II), Cu(II), and Zn(II) through the pyridine nitrogen, acting as a monodentate ligand. ajol.info Similarly, isonicotinic acid hydrazide and its Schiff base derivatives can act as bidentate or tridentate ligands, coordinating through the pyridine nitrogen, the amide oxygen, and the azomethine nitrogen. nih.gov The resulting metal complexes often exhibit interesting magnetic and spectral properties. nih.gov

A new series of transition metal complexes with a Schiff base derived from isonicotinic acid hydrazide and 2-hydroxybenzylidene has been synthesized and characterized. nih.gov These complexes, with the general formula of [M(L)2] (where M = Co(II), Ni(II), Mn(II), Fe(III), UO2(II) and L = the Schiff base ligand), were found to have octahedral or distorted square planar geometries. nih.gov The ligand and its metal complexes showed significant antibacterial activity. nih.gov

Starting MaterialReagent(s)ProductPurpose
This compound esterHydrazine hydrate2-(3-Fluorobenzyl)isonicotinic hydrazidePrecursor for Schiff base ligands
2-(3-Fluorobenzyl)isonicotinic hydrazideAldehydes/KetonesSchiff base ligandsMultidentate ligands for metal complexation
Isonicotinic acidCo(II), Cu(II), Zn(II) saltsMetal-isonicotinate complexesStudy of coordination modes
Isonicotinic acid (2-hydroxybenzylidene)hydrazideTransition metal saltsSchiff base metal complexesExploration of biological activity

Exploration of Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic methods for preparing this compound and its derivatives is an area of active research. Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. Therefore, there is a growing need for greener alternatives.

One approach to a more sustainable synthesis is the use of mechanochemistry. Liquid-assisted grinding has been successfully employed to synthesize metal complexes of isonicotinic acid, avoiding the need for bulk solvents and reducing reaction times. ajol.info This technique could potentially be applied to the synthesis of this compound itself or its derivatives.

Another avenue for sustainable synthesis is the exploration of catalytic methods. For instance, the functionalization of the pyridine ring can be achieved using transition-metal-catalyzed cross-coupling reactions. These methods often proceed under milder conditions and with higher atom economy compared to traditional methods. Research into the direct C-H activation and benzylation of isonicotinic acid could provide a more direct and efficient route to the target molecule.

Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reaction rates and improve yields, leading to more efficient processes. These techniques have been successfully applied to a variety of organic transformations and could be beneficial in the synthesis of this compound.

A patent for the preparation of isonicotinic acid derivatives describes a process that involves the reaction of 2,4-lutidine with n-butyllithium followed by reaction with an electrophile. google.com While this specific patent may not directly describe the synthesis of the target compound, the general principles of functionalizing the pyridine ring at specific positions can be adapted. The optimization of such processes to minimize waste and use less hazardous materials is a key aspect of green chemistry.

Green Chemistry ApproachApplication to SynthesisPotential Benefits
MechanochemistrySynthesis of the acid or its metal complexesReduced solvent use, shorter reaction times
Catalytic Methods (e.g., C-H activation)Direct benzylation of isonicotinic acidHigher atom economy, milder conditions
Alternative Energy Sources (Microwave/Ultrasound)Acceleration of synthetic stepsIncreased efficiency, reduced energy consumption
Process OptimizationAdapting existing patented routesWaste minimization, use of safer reagents

Advanced Analytical Characterization and Quantification Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(3-Fluorobenzyl)isonicotinic acid, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the fluorobenzyl group. The coupling patterns and chemical shifts would provide information about the substitution pattern. ¹³C NMR would identify all unique carbon atoms in the molecule. 2D NMR techniques such as COSY and HSQC would be used to establish connectivity between protons and carbons, while NOESY could reveal through-space interactions, helping to confirm the spatial arrangement of the benzyl (B1604629) and isonicotinic acid moieties. While general principles of NMR are well-documented, specific spectral data for this compound are not available. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would be expected for the carboxylic acid O-H and C=O stretches, C-N and C=C stretches of the pyridine ring, and the C-F stretch of the fluorobenzyl group. researchgate.netlibretexts.org Although IR spectra for isonicotinic acid and related compounds are available, a specific spectrum for this compound could not be found. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would be expected to show absorptions corresponding to the π → π* and n → π* transitions of the aromatic rings. The position and intensity of these absorptions can be influenced by the substitution pattern and the solvent. While UV-Vis data for isonicotinic acid exists, showing absorption maxima that can be influenced by pH, specific data for the title compound is unavailable. sielc.comresearchgate.net

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This technique would be crucial for confirming the identity of synthesized this compound. No published HRMS data for this specific compound was found in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of a molecule. For this compound, MS/MS could elucidate how the fluorobenzyl and isonicotinic acid moieties are connected and how they fragment under specific conditions. The development of sensitive LC-MS/MS methods is common for the analysis of related compounds in various matrices; however, no such studies have been published for this compound. nih.govnih.gov

Electrospray Ionization (ESI) and Other Relevant Ionization Modes

Electrospray ionization (ESI) stands as a cornerstone for the mass spectrometric analysis of this compound due to its soft ionization nature, which typically yields intact molecular ions. nih.gov This is particularly advantageous for polar molecules like the subject compound, which contains both a carboxylic acid and a pyridine ring, making it amenable to ionization in both positive and negative modes.

In positive ion mode, protonation of the pyridine nitrogen is expected, yielding the [M+H]⁺ ion. Conversely, in negative ion mode, deprotonation of the carboxylic acid group results in the [M-H]⁻ ion. The choice between positive and negative ion modes can be influenced by the mobile phase composition and the desired sensitivity. researchgate.net For instance, acidic mobile phases favor positive ionization, while basic conditions enhance negative ionization. The high organic content in mobile phases used with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can improve the efficiency of the ESI process, leading to enhanced sensitivity. sigmaaldrich.com

Beyond standard ESI, other ionization techniques could be relevant. Atmospheric pressure chemical ionization (APCI) is an alternative for less polar analytes or when ESI provides a weak response. researchgate.net For certain complex analyses, a multimodal ionization source combining ESI and APCI can be employed to ionize a broader range of compounds simultaneously. lcms.cz The inherent low energy of ESI ensures the production of molecular ions with minimal fragmentation, which is critical for accurate molecular weight determination. nih.gov

Table 1: Ionization Modes for the Analysis of this compound and Related Compounds

Ionization Mode Expected Ion Rationale Potential Advantages
Positive ESI [M+H]⁺ Protonation of the basic pyridine nitrogen. Often provides a strong signal, especially with acidic mobile phases.
Negative ESI [M-H]⁻ Deprotonation of the acidic carboxylic acid group. Can be more sensitive depending on the compound's pKa and mobile phase pH. researchgate.net
APCI [M+H]⁺ or [M-H]⁻ Ionization through gas-phase ion-molecule reactions. Suitable for less polar compounds that may not ionize well by ESI.
Multimodal (ESI/APCI) [M+H]⁺ and/or [M-H]⁻ Simultaneous or rapid switching between ESI and APCI. Broadens the range of detectable analytes in a single run. lcms.cz

Chromatographic Separation Techniques

Chromatography is indispensable for the purity assessment and quantitative analysis of this compound, separating it from starting materials, intermediates, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity and concentration of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18, is a common starting point.

Method development for related compounds such as isoniazid (B1672263) and isonicotinic acid often employs C18 columns with mobile phases consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. researchgate.net For instance, a method for isoniazid and isonicotinic acid used a SHIM-PACK VP-ODS C18 column with a mobile phase of methanol and water (40:60) containing 0.2% docusate (B154912) sodium, with UV detection at 261 nm. researchgate.net The validation of such methods typically includes assessments of linearity, precision, accuracy, and robustness to ensure the data is reliable for quality control purposes. iaea.org The limit of detection (LOD) and limit of quantitation (LOQ) are also critical parameters, with values for isonicotinic acid reported in the low µg/mL range. epa.gov

Table 2: Exemplary HPLC Methods for Related Isonicotinic Acid Derivatives

Compound(s) Column Mobile Phase Detection Key Findings Reference
Isoniazid & Isonicotinic Acid SHIM-PACK VP-ODS C18 Methanol:Water (40:60) with 0.2% Docusate Sodium UV at 261 nm Good linearity (r=0.9994 for isonicotinic acid) and recovery (98.96%). researchgate.net
Isoniazid C18 Ethanol (B145695):Water:Acetic Acid (5.3:93.7:1) UV at 265 nm LOD of 1.172 x 10⁻⁵ M and LOQ of 3.905 x 10⁻⁵ M. researchgate.net
N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone C18 Acetonitrile:0.1M H₃PO₄ (60:40 v/v) PDA at 254 nm Short analysis time (3.1 min) and high precision (RSD 3.5%). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Derivatization

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid group. usherbrooke.calibretexts.org To overcome this, derivatization is necessary to convert the non-volatile acid into a more volatile and thermally stable derivative. libretexts.org

Common derivatization strategies for carboxylic acids include:

Alkylation (Esterification): This is the most prevalent method, where the carboxylic acid is converted into an ester (e.g., methyl or butyl ester). gcms.cznih.gov Reagents like BF₃/butanol or dimethylformamide-dialkylacetals are used for this purpose. nih.govresearchgate.net

Silylation: This involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed, often with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.ca

Acylation: This process introduces an acyl group, converting the carboxylic acid into an ester. gcms.czresearchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the potential for interference from byproducts. gcms.cz After derivatization, the resulting volatile compound can be readily separated and identified by GC-MS.

Table 3: Common Derivatization Strategies for GC-MS Analysis of Carboxylic Acids

Derivatization Type Reagent Example(s) Resulting Derivative Key Advantages Reference(s)
Alkylation (Esterification) BF₃/butanol, DMF-Dialkylacetals Alkyl esters Produces stable and volatile derivatives suitable for GC. gcms.cz nih.govresearchgate.net
Silylation BSTFA + TMCS Silyl esters Reduces polarity and hydrogen bonding, increasing volatility. libretexts.org usherbrooke.calibretexts.org
Acylation Perfluorinated acyls Esters, amides Creates more stable derivatives than silylation; fluorinated derivatives enhance detection. libretexts.org libretexts.orggcms.cz

Advanced Liquid Chromatography Modes (e.g., Hydrophilic Interaction Chromatography, Supercritical Fluid Chromatography) for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for separating it from other polar compounds, advanced liquid chromatography modes offer distinct advantages.

Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating highly polar and hydrophilic compounds that show little or no retention in reversed-phase systems. sigmaaldrich.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile. sigmaaldrich.com This creates a water-enriched layer on the stationary phase into which polar analytes can partition. sigmaaldrich.com For acidic compounds like this compound, retention in HILIC can be influenced by electrostatic interactions with the stationary phase, which can be modulated by adjusting the pH and buffer concentration of the mobile phase. nih.govchromatographyonline.com The high organic content of the mobile phase also enhances ESI-MS sensitivity. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) is another powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. mdpi.com SFC is known for its high efficiency and speed, often providing faster separations than HPLC. chromatographytoday.com For polar compounds, a polar organic solvent (modifier) such as methanol is added to the CO₂ to increase solvent strength. shimadzu.com SFC can be performed with a variety of stationary phases, from non-polar to very polar, offering a wide range of selectivities. mdpi.comchromatographytoday.com This technique is particularly advantageous for chiral separations and for the analysis of compounds across a broad polarity range. researchgate.net

Table 4: Advanced Liquid Chromatography Modes for Polar Compound Analysis

Technique Principle Typical Stationary Phase Typical Mobile Phase Key Advantages for this compound
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. sigmaaldrich.com Zwitterionic, diol, bare silica High percentage of acetonitrile with an aqueous buffer. sigmaaldrich.com Enhanced retention of polar compounds, increased MS sensitivity. sigmaaldrich.com
SFC Separation using a supercritical fluid mobile phase. mdpi.com Polar (e.g., pyridine, diol) and non-polar (e.g., C18) Supercritical CO₂ with a polar modifier (e.g., methanol). shimadzu.com Fast analysis, reduced organic solvent consumption, high efficiency. chromatographytoday.com

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Specific Derivatization Strategies for Enhanced Analytical Sensitivity

In addition to derivatization for GC-MS, chemical derivatization can also be employed to enhance the detection sensitivity in LC-MS analysis, particularly when the analyte has poor ionization efficiency. nih.gov This is achieved by introducing a chemical tag that is easily ionizable or has a high proton affinity.

For carboxylic acids, a common strategy is "charge-reversal derivatization." nih.gov This involves converting the acidic analyte, which is typically analyzed in negative ion mode, into a derivative with a permanent positive charge. This allows for analysis in the more sensitive positive ion mode. nih.gov Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) or Girard's Reagent T can be coupled to the carboxylic acid group to form a cationic derivative. nih.govmdpi.com This approach has been shown to improve detection sensitivity by several orders of magnitude. nih.govnih.govmdpi.com For instance, derivatization of organophosphorus acids with a cationic tag increased the limits of identification by one to over two orders of magnitude. nih.govmdpi.com

Table 5: Derivatization for Enhanced LC-MS Sensitivity

Strategy Reagent Example Mechanism Benefit Reference(s)
Charge-Reversal Derivatization N-(4-aminomethylphenyl)pyridinium (AMPP) Covalent attachment of a permanently cationic group to the carboxylic acid. Allows analysis in positive ion mode, significantly improving detection sensitivity (10- to 20-fold). nih.gov
Cationic Derivatization N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) Alkylation of the carboxylic acid with a quaternary ammonium-containing reagent. Increases limits of identification by 1-2 orders of magnitude. nih.govmdpi.com
On-Tissue Derivatization Girard's Reagent T (GT) with a coupling agent Forms a permanently charged derivative directly on a tissue sample for mass spectrometry imaging. Achieved a 1000-fold improvement in detection sensitivity for fatty acids. mdpi.com

Charge Reversal Derivatization for Carboxylic Acid Quantification

Charge reversal derivatization is a powerful strategy employed to enhance the sensitivity of detection for carboxylic acids in mass spectrometry, particularly when using positive ion electrospray ionization (ESI). Carboxylic acids are typically analyzed in negative ion mode, which can sometimes suffer from lower sensitivity and higher background noise. By derivatizing the carboxylic acid group with a reagent that introduces a permanent positive charge, the analyte can be analyzed in positive ion mode, often leading to a significant improvement in signal intensity. nih.govlongdom.org

A common approach involves the use of a derivatizing agent containing a quaternary ammonium (B1175870) or pyridinium (B92312) group. For instance, a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to the carboxylic acid via an amide linkage. nih.gov This "charge-tagging" strategy not only reverses the charge of the analyte but can also improve its chromatographic behavior on reversed-phase columns.

Hypothetical Application to this compound:

The carboxylic acid moiety of this compound could be targeted with a charge reversal agent. The resulting derivative would carry a positive charge, facilitating highly sensitive detection by LC-MS/MS in positive ion mode. This would be particularly advantageous for quantifying low concentrations of the compound in biological fluids. However, no published studies have demonstrated this specific application.

Table 1: Potential Charge Reversal Derivatization Reagents for Carboxylic Acids

Derivatization ReagentReactive GroupCharged MoietyPotential Advantages for LC-MS
N-(4-aminomethylphenyl)pyridinium (AMPP)AminePyridiniumEnhanced positive ionization, improved fragmentation
Girard's Reagent THydrazine (B178648)Quaternary AmmoniumHigh reactivity with carboxylic acids, permanent positive charge
2-amino-N,N,N-trimethylethanaminium (ATE)AmineQuaternary AmmoniumImproved sensitivity in positive ESI-MS

This table presents general reagents for carboxylic acid analysis; their specific use with this compound has not been documented.

Isotope-Labeled Derivatization for Quantitative Metabolomics Applications

Isotope-labeled derivatization is a cornerstone of quantitative metabolomics, enabling accurate and precise measurement of metabolite concentrations. This technique involves labeling the target analyte with a stable isotope-coded derivatizing reagent. Typically, two versions of the reagent are used: a "light" version containing the naturally abundant isotopes (e.g., ¹²C, ¹H) and a "heavy" version enriched with stable isotopes (e.g., ¹³C, ²H).

The sample of interest is derivatized with the light reagent, while a known amount of an internal standard (which can be the analyte itself) is derivatized with the heavy reagent. The two are then mixed and analyzed by MS. The chemically identical, but mass-different, light and heavy derivatives co-elute during chromatography, and the ratio of their peak intensities in the mass spectrum allows for precise quantification, correcting for variations in sample preparation and instrument response. nih.gov

Hypothetical Application to this compound:

For the quantitative analysis of this compound in a metabolomics study, one could employ an isotope-coded derivatization reagent that reacts with its carboxylic acid group. For example, isotope-coded p-dimethylaminophenacyl (DmPA) bromide could be used. The resulting derivatized analyte and its stable isotope-labeled internal standard would allow for accurate quantification by LC-MS. This approach would be invaluable for tracking the metabolic fate of the compound or its concentration changes in response to biological stimuli. As with charge reversal derivatization, there are no specific published examples of this technique being applied to this compound.

Table 2: Examples of Isotope-Labeled Derivatization Reagents for Carboxylic Acids

Derivatization ReagentIsotope PairsReactive FunctionalityApplication
¹²C-/¹³C-Dansyl chloride¹²C / ¹³CAmine (after conversion of COOH)Quantitative analysis of amines and phenols
d₀-/d₄-Succinic anhydrideH / DAmine (after conversion of COOH)Amine and hydroxyl group quantification
¹²C-/¹³C-Dimethylaminophenacyl (DmPA) bromide¹²C / ¹³CCarboxylic acidProfiling of carboxylic acid-containing metabolites

This table presents general reagents for carboxylic acid analysis; their specific use with this compound has not been documented.

Computational and Theoretical Investigations of 2 3 Fluorobenzyl Isonicotinic Acid Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometrical Optimization and Conformational Analysis

A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as the global minimum on the potential energy surface. For a flexible molecule like 2-(3-Fluorobenzyl)isonicotinic acid, which has several rotatable bonds, a thorough conformational analysis would be necessary. This involves systematically rotating the bonds connecting the fluorobenzyl group to the isonicotinic acid moiety and the carboxylic acid group to identify all possible low-energy conformations.

Using DFT methods, each of these potential conformations would be subjected to a geometry optimization. This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, where the net forces are zero. The energies of these optimized structures would then be compared to identify the most stable conformer.

Hypothetical Data Table for Geometrical Parameters:

Were such a study to be conducted, the output would typically include a table of optimized geometrical parameters (bond lengths and bond angles) for the most stable conformer. An example of what this might look like is provided below.

ParameterBond/AngleCalculated Value (DFT)
Bond Length (Å)C(benzyl)-C(pyridine)-
C(pyridine)-N-
C(carboxyl)-O(hydroxyl)-
C(carboxyl)=O-
C(benzyl)-F-
Bond Angle (°)C(benzyl)-C(pyridine)-N-
C(pyridine)-C(carboxyl)-O-
Dihedral Angle (°)F-C(benzyl)...C(pyridine)-N-

Note: The cells are marked with "-" as no published data is available for this compound.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

A DFT calculation would provide the energies and spatial distributions of all molecular orbitals, including the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Hypothetical Data Table for FMO Analysis:

OrbitalEnergy (eV)Description
HOMO-Primarily located on the...
LUMO-Primarily located on the...
HOMO-LUMO Gap--

Note: The cells are marked with "-" as no published data is available for this compound.

Molecular Electrostatic Potential (ESP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, suggesting these are likely sites for protonation or interaction with electrophiles. Positive potential might be expected around the acidic hydrogen of the carboxyl group.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. These theoretical frequencies can be compared with experimental spectroscopic data to validate the computational model.

Hypothetical Data Table for Vibrational Frequencies:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch--Carboxylic acid
C=O stretch--Carboxylic acid
C-F stretch--Fluorobenzyl group
C-N stretch--Pyridine ring

Note: The cells are marked with "-" as no published data is available for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the interactions of this compound with surrounding solvent molecules (e.g., water) and with itself in a condensed phase.

This approach would be invaluable for understanding how the molecule behaves in a realistic biological or chemical environment. For instance, MD simulations could reveal how the conformation of the molecule changes in solution, how it interacts with water molecules through hydrogen bonding, and how it might aggregate.

Mechanistic Insights from Computational Modeling

Computational modeling can be a powerful tool for elucidating reaction mechanisms. For example, if this compound were to participate in a chemical reaction, such as binding to a biological target, computational methods could be used to model the reaction pathway.

This would involve identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for designing more effective molecules.

Reaction Pathway Elucidation and Transition State Analysis

The study of reaction mechanisms is fundamental to understanding the chemical synthesis and reactivity of a molecule. Computational methods, particularly those based on density functional theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying intermediate structures, and characterizing the transition states that connect them.

While specific studies detailing the reaction pathway for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of computational reaction analysis can be applied. For instance, in the synthesis of related heterocyclic compounds, DFT calculations are used to model the energetics of each reaction step. These calculations can help in determining the most plausible reaction mechanism by comparing the activation energies of different proposed pathways.

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energetic properties of the transition state are crucial for understanding the kinetics of a reaction. For a molecule like this compound, theoretical calculations could be employed to investigate reactions such as the coupling of a fluorobenzyl group to a pyridine ring, a key step in its synthesis. By analyzing the transition state, chemists can gain insights into the factors that influence the reaction rate and selectivity. For example, a computational study on the [3+2] cycloaddition reactions of similar heterocyclic systems has utilized DFT to show a one-step mechanism through asynchronous transition states. researchgate.net

Table 1: Representative Data from a Hypothetical Transition State Analysis

ParameterValue (kcal/mol)Description
Reactant Energy0.0Relative energy of the starting materials.
Transition State Energy+25.3The energy barrier that must be overcome for the reaction to proceed.
Product Energy-15.8Relative energy of the final product, indicating an exothermic reaction.
Activation Energy+25.3The difference in energy between the reactants and the transition state.

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study of a reaction pathway. It is not based on actual experimental or calculated values for this compound.

Ligand-Target Interaction Modeling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

For this compound, molecular docking studies would be crucial in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. While direct docking studies on this specific compound are not widely reported, research on analogous isonicotinic acid and nicotinic acid derivatives provides a strong basis for how such an analysis would be conducted. nih.govnih.govresearchgate.net For example, docking studies on isonicotinoyl hydrazide derivatives have been performed to assess their potential as inhibitors for various enzymes. nih.gov

In a typical molecular docking workflow, a three-dimensional model of the target protein is used as a receptor. The this compound molecule would then be placed into the binding site of the receptor, and various conformational poses would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For instance, studies on similar heterocyclic compounds have identified key binding interactions with target proteins. nih.govmdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
Binding Energy-8.5--
Hydrogen Bond-Ser122, Gln156Hydrogen Bonding
Hydrophobic Interaction-Phe250, Leu280Hydrophobic
Pi-Pi Stacking-His248Aromatic

Note: This table presents a hypothetical scenario of the types of interactions and data that would be obtained from a molecular docking study. The values and residues are for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govbiolscigroup.usmdpi.comnih.govajchem-a.com These models are powerful tools in drug discovery for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their efficacy.

A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. The biological activity of the compounds, determined through experimental assays, is then correlated with these descriptors using statistical methods such as multiple linear regression or machine learning algorithms. nih.govmdpi.com

Table 3: Representative Descriptors Used in a QSAR Model

DescriptorDescriptionPotential Influence on Activity
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Relates to the hydrophobicity and membrane permeability of the molecule.
Molecular WeightThe mass of one mole of the substance.Can influence absorption and distribution.
Polar Surface Area (PSA)The sum of surfaces of polar atoms in a molecule.Important for predicting transport properties.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.

Note: This table lists common molecular descriptors that would be used in a QSAR study. The potential influence on activity is generalized.

By constructing a robust and predictive QSAR model, researchers can virtually screen large libraries of compounds to identify those with the highest predicted activity, thereby prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents.

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Influence of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into a drug candidate can significantly modulate its physicochemical and pharmacological properties. In the context of 2-(3-Fluorobenzyl)isonicotinic acid, the fluorine atom at the meta-position of the benzyl (B1604629) ring is a critical determinant of its biological profile.

Fluorine is a highly electronegative atom, and its presence can alter the electronic distribution of the benzyl ring. This modification can influence the molecule's pKa, lipophilicity, and metabolic stability. nih.govacs.org The substitution of hydrogen with fluorine at specific sites can block metabolic oxidation at that position, potentially increasing the compound's half-life. nih.gov

The position of the fluorine atom on the phenyl ring is paramount. Different substitution patterns (ortho, meta, para) can lead to distinct interactions within a biological target's binding pocket. For instance, a fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides or form hydrogen bonds with specific residues. The meta-positioning in this compound places the fluorine in a unique spatial orientation that can be exploited for selective binding. Studies on related compounds, such as N-nitrosodialkylamines, have shown that fluorination affects biotransformation, which in turn correlates with biological activity. nih.gov

To illustrate the impact of the halogen's position, consider the hypothetical activity of various substituted analogues against a target enzyme.

Table 1: Hypothetical Impact of Benzyl Ring Substitution on Biological Activity This table is for illustrative purposes based on established SAR principles.

CompoundSubstitution on Benzyl RingRelative Potency (Hypothetical)Rationale
Analogue 13-Fluoro (meta)1.0Baseline compound; specific electronic and steric interactions.
Analogue 22-Fluoro (ortho)0.7Potential for steric hindrance with the linker or scaffold, altering the binding conformation.
Analogue 34-Fluoro (para)0.9Altered electronics and potential for different hydrogen bonding interactions at the back of the binding pocket.
Analogue 43-Chloro (meta)0.8Larger halogen may introduce steric clashes or different electronic effects compared to fluorine.
Analogue 5Unsubstituted0.4Lacks the specific polar interactions and metabolic stability conferred by the fluorine atom.

Contribution of the Isonicotinic Acid Scaffold to Biological Recognition

The isonicotinic acid moiety, a pyridine-4-carboxylic acid, serves as a fundamental scaffold for biological recognition. This structural element is present in numerous therapeutic agents, highlighting its importance as a pharmacophore. nih.govnih.gov For example, it forms the core of the well-known antitubercular drug isoniazid (B1672263). nih.govnih.govmdpi.com

The key features of the isonicotinic acid scaffold that contribute to biological interactions include:

The Carboxylic Acid Group: This group is ionizable at physiological pH and can act as a hydrogen bond donor and acceptor. It is also capable of forming strong ionic interactions or coordinating with metal ions (like zinc or magnesium) often found in the active sites of metalloenzymes.

The Pyridine (B92270) Nitrogen: The nitrogen atom at position 1 of the pyridine ring is a hydrogen bond acceptor. Its specific location in the isonicotinic acid isomer (para to the carboxylic acid) dictates the geometry of potential interactions with a target protein, distinguishing it from its picolinic (ortho) and nicotinic (meta) acid isomers. nih.gov

Aromatic System: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the enzyme's binding pocket.

The selection of the isonicotinic acid scaffold over its isomers is a critical design choice, as the spatial arrangement of the carboxylic acid and the ring nitrogen determines the vector and distance of its interactions.

Table 2: Comparison of Pyridine Carboxylic Acid Isomers as Scaffolds

ScaffoldStructureKey Interaction GeometryPotential Biological Role
Isonicotinic Acid (Pyridine-4-carboxylic acid)Carboxylic acid and ring nitrogen are para (1,4-substitution)Linear geometry, allowing for spanning interactions across a binding site.Enzyme inhibition, antimicrobial activity. nih.govnih.gov
Nicotinic Acid (Pyridine-3-carboxylic acid)Carboxylic acid and ring nitrogen are meta (1,3-substitution)Angled geometry, suitable for binding to pockets with adjacent interaction points.Antihyperlipidemic agents, treatment of tuberculosis. nih.govmdpi.com
Picolinic Acid (Pyridine-2-carboxylic acid)Carboxylic acid and ring nitrogen are ortho (1,2-substitution)Acts as a bidentate chelator, strongly binding metal ions.Antiviral agents, anti-inflammatory drugs. nih.gov

Role of the Benzyl Linker in Modulating Ligand-Target Interactions

Key functions of the benzyl linker include:

Spatial Orientation: It positions the 3-fluorophenyl group in a specific region of the binding pocket to engage in hydrophobic or other specific interactions, while the isonicotinic acid scaffold anchors the molecule elsewhere.

Conformational Flexibility: The methylene (B1212753) (-CH₂-) bridge allows for rotational freedom, enabling the molecule to adapt its conformation to match the contours of the binding site. However, too much flexibility can be entropically unfavorable.

Hydrophobic Contribution: The phenyl ring of the benzyl group itself contributes to binding through hydrophobic interactions.

In drug design, modifying the linker is a common strategy for lead optimization. Changes in linker length, rigidity, or composition can fine-tune the orientation of the terminal groups, potentially leading to enhanced potency and selectivity. For example, in studies of sigma receptor ligands, the length of the linker connecting a piperidine (B6355638) motif to a pyridine core was found to be critical for activity. nih.gov

Table 3: Hypothetical Effect of Linker Modification on Ligand-Target Binding This table is for illustrative purposes based on established SAR principles.

Linker TypeStructural FeaturePotential Impact on Binding
-CH₂- (Benzyl)Flexible single-carbon linker.Allows for optimal positioning of the phenyl ring in a hydrophobic pocket.
-CH₂-CH₂- (Phenethyl)Increased length and flexibility.May allow the phenyl ring to reach a deeper pocket or could be too flexible, reducing affinity.
-O-CH₂- (Benzyloxymethylene)Introduction of a polar ether oxygen.Could form a new hydrogen bond with the target but alters the linker's geometry and electronics.
-NH-CO- (Amide)Rigid, planar linker with H-bond donor/acceptor sites.Restricts conformation, which can be beneficial if it pre-organizes the molecule in the active conformation. Introduces new H-bonding opportunities.

Elucidation of Key Structural Features for Desired In Vitro Biological Profiles

Based on the analysis of its components, the desired in vitro biological profile of this compound is a result of the synergistic contribution of several key structural features. The successful design of potent inhibitors often relies on the correct assembly of a recognition scaffold, a linker, and a group that probes a specific pocket of the target. acs.org

The essential features for the biological activity of this compound class can be summarized as:

An Isonicotinic Acid Core: Acts as an anchor, utilizing its carboxylic acid for primary ionic or hydrogen bonding interactions and its pyridine nitrogen for secondary hydrogen bonding. This is a recurring scaffold in potent Hsp90 inhibitors. acs.org

A Meta-Substituted Fluorine: The 3-fluoro group provides a specific electronic signature and the potential for selective polar interactions deep within the binding site. It also enhances metabolic stability. In other molecular classes, such as 2-benzylbenzimidazole opioids, specific substitutions on the benzyl ring are crucial for potent receptor activation. nih.gov

An Optimal Benzyl Linker: Provides the necessary length and flexibility to correctly position the fluorophenyl ring relative to the isonicotinic acid anchor, maximizing ligand-target complementarity. The linker itself can be sandwiched between hydrophobic residues in the target protein. acs.org

These features collectively define the pharmacophore for this class of molecules. Any modification to one part of the molecule will likely influence the optimal requirements for the other parts.

Table 4: Summary of Key Structural Features and Their Contributions

Structural FeaturePrimary RoleType of Interaction
Isonicotinic AcidTarget Anchoring & RecognitionHydrogen bonding, ionic interactions, metal coordination.
Benzyl LinkerSpatial Positioning & FlexibilityHydrophobic interactions, conformational adaptation.
3-Fluorophenyl GroupSpecificity & PotencyHydrophobic and specific polar (F-protein) interactions.

Rational Design Strategies for Lead Optimization and Analogue Development

Starting from a lead compound like this compound, rational design strategies are employed to develop analogues with improved potency, selectivity, and drug-like properties. nih.gov These strategies are often guided by computational modeling and a thorough understanding of SAR. nih.govnih.gov

Key strategies for analogue development include:

Systematic Modification of the Benzyl Ring: Probing the binding pocket by replacing the 3-fluoro substituent with other groups (e.g., -Cl, -Br, -CH₃, -OCH₃, -CF₃) can provide insights into the steric and electronic requirements of the pocket. SAR studies on betulinic acid derivatives showed that di- and tri-methoxy substitutions on a phenyl ring were more potent than mono-methoxy derivatives, demonstrating the value of such explorations. nih.gov

Linker Homologation and Rigidification: Synthesizing analogues with different linker lengths (e.g., phenethyl) or rigidifying the linker (e.g., using a double bond or incorporating it into a ring system) can optimize the orientation of the terminal phenyl group and reduce the entropic penalty of binding.

Scaffold Hopping: Replacing the isonicotinic acid core with other heterocyclic systems (e.g., pyrimidine, pyrazole (B372694), or triazole) that maintain the key interaction points (hydrogen bond donor/acceptor) can lead to improved properties or novel intellectual property. The hybridization of different heterocyclic scaffolds is a powerful tool in drug discovery. mdpi.com

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid. This can alter the pKa, cell permeability, and metabolic profile of the compound while preserving the key anchoring interaction.

These rational design approaches, combining synthetic chemistry with biological evaluation and computational analysis, are essential for transforming a promising lead compound into a viable drug candidate.

Table 5: Rational Design Strategies for Analogue Development

StrategyExample ModificationGoal
Probe Electronic EffectsReplace 3-F with 3-CN or 3-OCH₃Determine if electron-withdrawing or -donating groups are preferred.
Probe Steric EffectsReplace 3-F with 3-CH₃ or 3-isopropylMap the size and shape of the binding pocket.
Optimize LinkerChange benzyl to phenethyl or stilbeneImprove binding affinity by adjusting distance and rigidity.
Scaffold HoppingReplace isonicotinic acid with a 2-benzyl-pyrimidine-4-carboxylic acidEnhance properties (e.g., solubility, selectivity) and explore new chemical space.
Bioisosteric ReplacementReplace -COOH with a tetrazole ringImprove metabolic stability and oral bioavailability while maintaining acidic character.

In Vitro Biological Activity and Target Engagement

Anti-Mycobacterial Activity Studies

The global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the continuous search for new and effective antimycobacterial agents. The isonicotinic acid scaffold is of particular interest due to its established role in anti-tuberculosis chemotherapy.

Currently, there is no publicly available scientific literature or data detailing the specific inhibitory activity of 2-(3-Fluorobenzyl)isonicotinic acid against the H37Rv strain or multi-drug resistant (MDR) strains of Mycobacterium tuberculosis.

The fatty acid synthesis (FAS-II) pathway is a well-validated target for antimycobacterial drugs. Key enzymes in this pathway include β-ketoacyl-ACP synthases such as KasA, KasB, and FabH. While derivatives of isonicotinic acid are known to target this pathway, specific data on the inhibitory activity of this compound against KasA, FabH, or KasB is not available in the current body of scientific literature.

Broad-Spectrum Antimicrobial Activity

Beyond its potential as an anti-mycobacterial agent, the broader antimicrobial profile of a compound is of significant interest. This includes its activity against other pathogenic bacteria and fungi.

There is currently no published research detailing the efficacy of this compound against common Gram-positive and Gram-negative bacterial pathogens.

Information regarding the in vitro activity of this compound against fungal species such as Candida albicans is not present in the available scientific literature.

Enzyme Modulatory Activities

The ability of a compound to modulate the activity of specific enzymes is a key aspect of its pharmacological profile.

Currently, there are no specific studies or data available in the public domain that describe the enzyme modulatory activities of this compound.

Histone Demethylase Inhibition

Histone demethylases are crucial epigenetic regulators, and their inhibition is a promising strategy in oncology. nih.gov The dysregulation of these enzymes is observed in many cancers, making them significant therapeutic targets. nih.gov While numerous inhibitors of histone lysine (B10760008) demethylases have been developed and studied, with some advancing to clinical trials, specific research detailing the inhibitory activity of this compound against this class of enzymes is not extensively documented in publicly available literature. nih.govnih.gov The development of specific inhibitors often involves high-throughput screening and structure-based design to ensure potency and selectivity. nih.gov

Kinase Inhibition (e.g., IRAK4, ASK1, WDR5, PDGFR)

Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a known cause of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The isonicotinic acid moiety is a structural feature present in various biologically active compounds; however, specific data on the inhibitory potential of this compound against kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Apoptosis Signal-regulating Kinase 1 (ASK1), WD repeat-containing protein 5 (WDR5), or Platelet-Derived Growth Factor Receptor (PDGFR) are not detailed in the available scientific research. Further investigation is required to determine if this specific compound engages these or other kinase targets.

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Cholinesterase enzymes, particularly Acetylcholinesterase (AChE), are vital for regulating neurotransmission. The inhibition of AChE is a primary therapeutic approach for conditions like Alzheimer's disease. While various compounds are known to inhibit cholinesterases, including some organophosphates and heterocyclic compounds, specific studies quantifying the inhibitory effect of this compound on acetylcholinesterase are not present in the reviewed literature. nih.gov It is known that fluoride (B91410) ions can inhibit cholinesterases in vitro, with a more pronounced effect on pseudocholinesterase than on acetylcholinesterase from red blood cells. nih.gov However, this action is distinct from the potential inhibitory activity of a complex organic molecule like this compound.

Antiproliferative Activity in Cellular Models

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. This is often assessed using various cancer cell lines.

Efficacy in Specific Cancer Cell Lines (e.g., MCF-7, HepG2)

The antiproliferative effects of new chemical entities are frequently tested against a panel of human cancer cell lines, including the MCF-7 breast adenocarcinoma line and the HepG2 hepatocellular carcinoma line. nih.gov While specific IC₅₀ values for this compound against these cell lines are not reported in the surveyed literature, numerous studies demonstrate the anticancer potential of isonicotinic acid derivatives and other structurally related compounds. acs.orgresearchgate.net For example, certain derivatives of isoliquiritigenin (B1662430) and α-santonin have shown potent cytotoxic activity against MCF-7 cells. mdpi.comnih.gov This suggests that the broader chemical class has potential for antiproliferative activity, although direct testing of this compound is necessary for confirmation.

To illustrate the cytotoxic potential found in related or other chemical structures against the MCF-7 cell line, the following table presents findings for different compounds from the literature.

Compound/Derivative ClassCell LineIC₅₀ (µM)Source
Diorganotin(IV) Complex (C2)MCF-70.051 researchgate.net
Spiro-isoxazolidine Derivative (10b″)MCF-70.3 nih.gov
Isoliquiritigenin Derivative (15)MCF-7>100 mdpi.com
Disclaimer: The data in this table are for illustrative purposes and do not represent the activity of this compound, but rather show the activity of other compounds against the specified cancer cell line.

Mechanistic Studies of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)

Understanding the mechanism behind a compound's antiproliferative effects is crucial. Common mechanisms include the induction of cell cycle arrest at specific phases (e.g., G0/G1, G2/M) and the activation of programmed cell death, or apoptosis. nih.govfrontiersin.org For example, studies on certain isonicotinic acid hydrazide derivatives have shown that they can induce apoptosis and block the cell cycle in the G0/G1 phase in colon cancer cell lines. nih.gov Other compounds have been found to arrest the cell cycle in the G1 or sub-G1 phase and induce apoptosis through various signaling pathways, sometimes involving the activation of caspases and modulation of proteins like p53. nih.govnih.govnih.gov While these findings highlight potential mechanisms for related scaffolds, specific mechanistic studies on how this compound exerts any antiproliferative effects have not been identified.

Pesticidal Activity Investigations

While specific studies on the direct pesticidal activity of this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been the subject of significant research in the development of new agrochemicals. Investigations into structurally related compounds have revealed a range of pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. This section will explore these findings to provide a contextual understanding of the potential pesticidal applications of this compound, based on the performance of its chemical analogues.

Herbicidal Activity of Related Nicotinic Acid Derivatives

Research into nicotinamide (B372718) and picolinic acid derivatives, which share the core pyridine (B92270) ring structure with this compound, has identified several compounds with potent herbicidal effects. These compounds often target key enzymes in plant metabolic pathways.

A series of novel N-(arylmethoxy)-2-chloronicotinamides have been synthesized and shown to exhibit excellent herbicidal activity against certain weeds. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) demonstrated significant herbicidal activity against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. sci-hub.box This activity was notably more potent than the commercial herbicide clomazone (B1669216) (IC50 of 125 μM) under the same conditions. sci-hub.box The structure-activity relationship (SAR) studies in this research highlighted the importance of the substituent on the benzyl (B1604629) group for herbicidal potency. sci-hub.box

Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from 2-chloronicotinic acid have shown promising herbicidal activity, particularly against monocotyledonous plants like bentgrass (Agrostis stolonifera). mdpi.com One of the most active compounds in this series, 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione), displayed herbicidal activity comparable to commercial herbicides. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. mdpi.com

Another study focused on 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives, which also contain a pyridine ring. Compounds I-01 and I-09 from this series showed potent post-emergence herbicidal activity against broadleaf weeds such as Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha-1. nih.gov SAR analysis revealed that trifluoromethyl and additional halogen substitutions on the pyridine ring were crucial for enhancing herbicidal activity. nih.gov

The herbicidal activity of some of these related compounds is summarized in the table below.

CompoundTarget Weed(s)Activity MetricResultReference
5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide)Lemna paucicostataIC507.8 μM sci-hub.box
2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)Agrostis stoloniferaInhibitionGood activity at 1 mM mdpi.com
I-01 Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleraceaGrowth InhibitionComplete inhibition at 75 g ha-1 nih.gov
I-09 Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleraceaGrowth InhibitionComplete inhibition at 75 g ha-1 nih.gov

Fungicidal and Insecticidal Activity of Related Compounds

The nicotinic acid scaffold is also a key component in several commercial fungicides and insecticides. For instance, boscalid, a widely used fungicide, is a nicotinamide derivative. sci-hub.box This suggests that compounds structurally related to this compound could also possess antifungal properties.

Recent research has explored novel N-(thiophen-2-yl) nicotinamide derivatives for their fungicidal potential. nih.gov Compounds 4a and 4f from this series demonstrated excellent activity against cucumber downy mildew (Pseudoperonospora cubensis), with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov These values were superior to the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). nih.gov

In the realm of insecticides, neonicotinoids, which are structurally related to nicotinic acid, are a major class of insecticides that act on the nicotinic acetylcholine (B1216132) receptor in insects. umn.edu While the specific compound this compound is not a neonicotinoid, the shared pyridine core suggests a potential for interaction with insect nerve and muscle targets.

The following table summarizes the fungicidal activity of some related nicotinamide derivatives.

CompoundTarget FungusActivity MetricResultReference
4a (N-(thiophen-2-yl) nicotinamide derivative)Pseudoperonospora cubensisEC504.69 mg/L nih.gov
4f (N-(thiophen-2-yl) nicotinamide derivative)Pseudoperonospora cubensisEC501.96 mg/L nih.gov

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a predominant intermolecular interaction that influences the structure of 2-(3-fluorobenzyl)isonicotinic acid. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor.

In the solid state, carboxylic acids commonly form robust hydrogen-bonded dimers. For isonicotinic acid derivatives, the pyridine nitrogen can also participate in hydrogen bonding. mdpi.com In a related compound, (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide, which features similar functional groups, extensive hydrogen bonding is observed. nih.gov The crystal structure reveals both intramolecular O—H⋯N hydrogen bonds and intermolecular N—H⋯N and C—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov These chains then form layers, demonstrating the structure-directing influence of these interactions. nih.gov

While direct crystallographic data for this compound is not available in the provided search results, it is highly probable that it would exhibit similar hydrogen bonding patterns. The carboxylic acid groups are expected to form dimers, and the pyridine nitrogen is likely to accept a hydrogen bond, possibly from the carboxylic acid of a neighboring molecule if the dimeric motif is disrupted, or from other potential donors in a co-crystal. researchgate.net

In solution, the extent and nature of hydrogen bonding would be dependent on the solvent. In protic solvents, there would be competition between solute-solute and solute-solvent hydrogen bonds. In aprotic solvents, the formation of hydrogen-bonded dimers and oligomers of this compound would be more favorable.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionExpected Role in Supramolecular Assembly
Carboxylic Acid (-COOH)Carboxylic Acid (C=O)Strong, DimericPrimary motif for chain or network formation
Carboxylic Acid (-OH)Pyridine NitrogenStrongCan lead to catemeric or cyclic assemblies
C-H (aromatic/benzyl)Oxygen (Carboxylic)WeakSecondary interactions stabilizing the 3D network
C-H (aromatic/benzyl)Pyridine NitrogenWeakContribute to overall crystal packing

Halogen Bonding Interactions Involving the Fluorine Atom

The fluorine atom on the benzyl (B1604629) group introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov However, due to the high electronegativity and low polarizability of fluorine, its ability to form strong halogen bonds is significantly weaker compared to heavier halogens like chlorine, bromine, and iodine. nih.gov

Table 2: Comparison of Halogen Bonding Potential

HalogenPolarizability (ų)Electronegativity (Pauling Scale)Halogen Bond Strength
Fluorine0.563.98Weakest
Chlorine2.183.16Moderate
Bromine3.052.96Strong
Iodine4.72.66Strongest

This table provides a general comparison and the actual interaction strength can vary based on the molecular environment.

Pi-Stacking and Other Aromatic Interactions in Molecular Aggregates

The presence of two aromatic rings, the pyridine and the 3-fluorophenyl group, allows for various π-interactions that are crucial for the formation of molecular aggregates. These interactions include π-π stacking and C-H⋯π interactions.

In the crystal structure of the related (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide, π–π stacking interactions are explicitly observed, with a centroid-to-centroid distance of 3.6887 (8) Å between the pyridine and phenyl rings of adjacent molecules. nih.gov This indicates a parallel-displaced or offset stacking arrangement, which is generally more stable than a face-to-face orientation. nih.gov Such interactions are known to be significant in the stabilization of protein structures and can be exploited in the design of supramolecular assemblies. nih.gov

The electron-withdrawing nature of the fluorine atom can influence the π-electron density of the phenyl ring, potentially leading to favorable interactions with the relatively electron-rich pyridine ring. C-H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also expected to contribute to the stability of the crystal lattice. nih.gov

Table 3: Types of Aromatic Interactions

Interaction TypeDescriptionPotential Role in this compound
π-π StackingAttraction between the electron clouds of two aromatic rings.Stabilization of layered or columnar structures.
C-H⋯π InteractionA C-H bond acts as a weak acid, donating its proton to the electron-rich π-system of an aromatic ring.Directional forces that contribute to the overall packing efficiency.
Halogen-π InteractionInteraction between a halogen atom and a π-system.The fluorine atom could interact with the pyridine or another phenyl ring, though this is generally a weak interaction.

Principles of Self-Assembly and Crystal Engineering

The predictable nature of the intermolecular interactions discussed above allows for the application of crystal engineering principles to the design of supramolecular architectures of this compound. nih.gov Crystal engineering aims to control the assembly of molecules in the solid state to achieve desired structural motifs and, consequently, material properties. nih.gov

The primary tool in the crystal engineering of carboxylic acids is the robust carboxyl-carboxyl hydrogen bond synthon. By understanding the interplay of this strong interaction with the weaker hydrogen bonds, halogen bonds, and π-stacking, it is possible to design and synthesize co-crystals with tailored structures and properties. nih.govmdpi.com For instance, the introduction of a suitable co-former molecule could disrupt the typical carboxylic acid dimer and favor the formation of a heterosynthon, leading to a completely different crystal packing.

The self-assembly process is driven by the thermodynamic minimization of energy, where the molecules arrange themselves to maximize the favorable intermolecular interactions. ncsu.edu In the case of this compound, the final supramolecular structure will be a delicate balance between the strong hydrogen bonding of the carboxylic acid and pyridine moieties, and the weaker but numerous C-H⋯F, C-H⋯O, and π-stacking interactions.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design and optimization of novel compounds. These computational approaches can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not readily apparent through traditional methods.

For derivatives of isonicotinic acid, AI and ML models are already demonstrating their value. For instance, advanced machine learning methods have been successfully employed to design novel isonicotinic acid hydrazide derivatives with potent antitubercular activity. nih.gov By training models on large datasets of compounds with known activity against Mycobacterium tuberculosis, researchers have been able to predict the efficacy of new virtual compounds, leading to the synthesis and validation of molecules with activity against multi-drug-resistant strains. nih.gov These models can predict not only the biological activity but also key pharmacokinetic properties, helping to prioritize compounds with a higher probability of success in later developmental stages. nih.gov

Predict binding affinity and selectivity against a wide range of biological targets.

Optimize the substitution pattern on the benzyl (B1604629) and pyridine (B92270) rings to enhance potency and metabolic stability.

Forecast potential off-target effects and toxicity profiles, thereby de-risking the development process. nih.gov

Accelerate molecular dynamics simulations to understand the energetic and conformational changes upon target binding. nih.gov

The integration of AI platforms like AlphaFold, which can predict protein structures with high accuracy, further empowers structure-based drug design, enabling the creation of 2-(3-Fluorobenzyl)isonicotinic acid analogs tailored to specific binding pockets. nih.gov

Development of Advanced Delivery Systems for Enhanced In Vitro Activity

The efficacy of a compound in cell-based assays (in vitro) is critically dependent on its ability to reach its intracellular target. Poor solubility, low permeability, or rapid efflux can mask the true potential of a bioactive molecule. Advanced delivery systems offer a means to overcome these limitations, ensuring that an adequate concentration of the compound engages its target within the cellular environment.

For polar molecules like isonicotinic acid derivatives, strategies to enhance cellular uptake are crucial. Research on related compounds like isoniazid (B1672263) has shown that derivatization can significantly alter their interaction with plasma proteins such as human serum albumin. nih.gov Stronger binding can improve a compound's half-life and transport properties in a biological system. nih.gov

Future work on this compound could explore various advanced delivery strategies to maximize its in vitro activity, including:

Liposomal Formulations: Encapsulating the compound within neutral or cationic liposomes can facilitate its passage across the cell membrane. nih.gov

Nanoparticle Conjugation: Attaching the molecule to nanoparticles can improve its solubility and cellular uptake, and can even be used to target specific cell types.

Cell-Penetrating Peptides (CPPs): Covalently linking the compound to a CPP can actively shuttle it into the cell's cytoplasm. nih.gov

These delivery systems can be particularly important for assessing the compound's activity in more complex in vitro models, such as 3D spheroids or organoids, which more closely mimic the in vivo environment.

Synergistic Combinatorial Approaches with Existing Modulators and Therapeutic Agents

Complex diseases like cancer or multi-drug resistant infections often involve multiple redundant or interacting pathways. Targeting a single node in these networks is frequently insufficient to achieve a durable therapeutic response. Consequently, combinatorial therapies, where two or more agents with different mechanisms of action are used together, are becoming a standard of care.

The future development of this compound should include systematic exploration of its potential in synergistic combinations. This approach can reveal new therapeutic opportunities and potentially resensitize resistant cells to existing drugs. For example, isoniazid, a cornerstone of tuberculosis therapy, is almost always used as part of a multi-drug cocktail to enhance efficacy and prevent the emergence of resistance. researchgate.net

For this compound, a rational approach to identifying synergistic partners would involve:

High-throughput screening of the compound in combination with libraries of approved drugs or known bioactive molecules.

Using its known or predicted mechanism of action to select logical combination partners that target complementary pathways.

Applying AI-driven platforms that can predict synergistic drug combinations based on genomic, proteomic, and pharmacological data. nih.gov

This strategy could uncover powerful new treatment paradigms where this compound enhances the efficacy of existing modulators or therapeutic agents, potentially at lower and less toxic concentrations.

Application of Phenotypic Screening Strategies for Discovery of New Biological Targets

While target-based drug discovery has been the dominant paradigm for decades, phenotypic screening is experiencing a renaissance. pfizer.comhotspotthera.com This approach involves testing compounds in complex, disease-relevant biological systems (like patient-derived cells) to identify molecules that produce a desired phenotypic change, without a priori knowledge of the molecular target. pfizer.comnih.gov Phenotypic screening has proven highly successful in discovering first-in-class medicines, as it allows for the unbiased identification of novel mechanisms and polypharmacology (the ability of a compound to modulate multiple targets). nih.govnih.gov

Applying phenotypic screening to this compound and its analogs could be a powerful strategy to uncover entirely new biological functions and therapeutic applications. drugtargetreview.com Instead of testing the compound against a single, predefined target, it would be screened across a diverse array of phenotypic assays representing various disease states, such as:

Inhibition of cancer cell spheroid growth. nih.gov

Modulation of inflammatory responses in immune cells.

Prevention of endothelial cell tube formation as a model for angiogenesis. nih.gov

Reversal of a disease-specific morphological or signaling phenotype. hotspotthera.com

Once a hit is identified, modern target deconvolution techniques, such as thermal proteome profiling or affinity-based chemoproteomics, can be employed to identify the specific protein or proteins that the compound engages to produce its effect. nih.govnih.gov This approach holds the promise of repositioning this compound for new indications and revealing novel biology that would be missed by traditional target-centric methods.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3-Fluorobenzyl)isonicotinic acid, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling : React 3-fluorobenzylboronic acid with a halogenated isonicotinate ester (e.g., methyl 4-bromoisonicotinate) using Pd(PPh₃)₄ (5–10 mol%) in a degassed THF/water mixture at 80–100°C .

Ester Hydrolysis : Treat the coupled product with NaOH (2M) in ethanol under reflux (3–5 hours), followed by acidification (HCl) to precipitate the carboxylic acid .

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

  • Critical Parameters : Oxygen-free conditions during coupling, precise stoichiometry (1.2:1 boronic acid/halide ratio), and pH control during hydrolysis (maintain pH 10–12) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Confirmation :

NMR Spectroscopy : ¹H NMR (δ 8.6–8.8 ppm for pyridinic protons, δ 4.3 ppm for benzyl CH₂), ¹⁹F NMR (δ -110 to -115 ppm for aromatic F) .

FT-IR : C=O stretch (~1700 cm⁻¹), aromatic C-F vibration (1220–1150 cm⁻¹) .

  • Purity Assessment :

HPLC : C18 column, acetonitrile/water + 0.1% TFA mobile phase, UV detection at 254 nm (>98% area purity) .

Elemental Analysis : C, H, N within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

Synthetic Modifications : Synthesize positional isomers (2-/4-fluorobenzyl) and substituent variants (-Cl, -CF₃) .

Biological Testing : Standardize assays (e.g., enzyme inhibition at 10 µM in triplicate) across analogs.

Computational Analysis : Use AutoDock Vina for docking studies and multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Q. What methodological approaches resolve contradictions in biological activity across cell lines?

  • Methodological Answer :

Compound Stability : Validate via LC-MS in cell culture media over 24–48 hours .

Transcriptomic Profiling : Perform RNA-seq to identify cell-specific receptor expression.

Meta-Analysis : Apply PRISMA guidelines to assess study heterogeneity and replicate experiments under standardized conditions (e.g., ATCC cell lines) .

Q. How can computational chemistry guide pharmaceutical development?

  • Methodological Answer :

DFT Calculations : B3LYP/6-311+G(d,p) basis set to map electrostatic potentials.

Molecular Dynamics : Simulate membrane permeability using AMBER force fields.

ADMET Prediction : Use QSAR models (e.g., pkCSM) for toxicity screening .

Intermediate Research Questions

Q. What strategies optimize aqueous solubility for in vivo studies?

  • Methodological Answer :

Salt Formation : Prepare sodium salts via neutralization with NaOH in ethanol.

Co-Solvent Systems : Use PEG 400/water (30:70 v/v).

Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm via emulsion-solvent evaporation) .

Key Research Gaps

  • Limited data on metabolic stability in human liver microsomes.
  • Mechanistic studies on fluorobenzyl group’s electronic effects are sparse.

Future Directions

  • Develop enantioselective synthetic routes for chiral analogs.
  • Explore covalent binding strategies via fluorobenzyl-directed C–H activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.